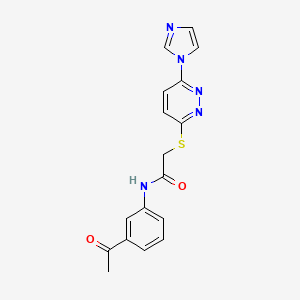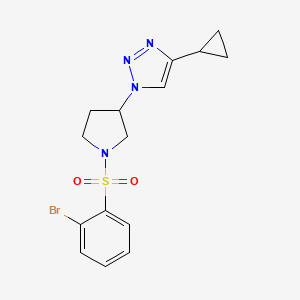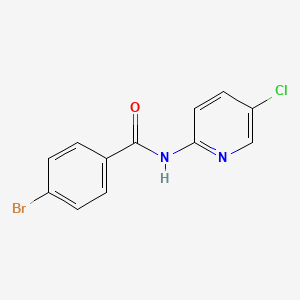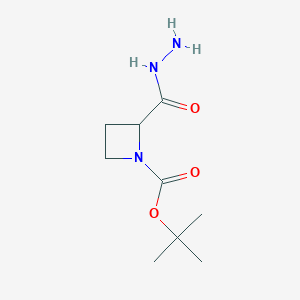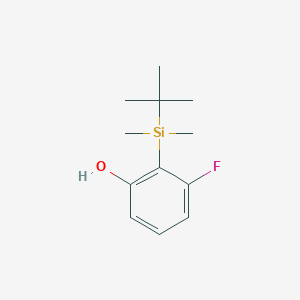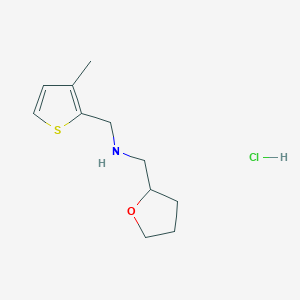![molecular formula C10H13LiN2O2S B2902624 Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate CAS No. 2060024-27-1](/img/structure/B2902624.png)
Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate” is a chemical compound with the CAS Number: 2060024-27-1 . It has a molecular weight of 232.23 . The IUPAC name for this compound is lithium 2-(2-((1-cyclopropylethyl)amino)thiazol-4-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2S.Li/c1-6(7-2-3-7)11-10-12-8(5-15-10)4-9(13)14;/h5-7H,2-4H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.23 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the search results.科学的研究の応用
Solid-State Lithium Metal Batteries
Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate: could be a potential candidate for use in solid-state lithium metal batteries (SSLMBs). SSLMBs are considered promising high-energy electrochemical storage systems due to their safety and energy content advantages over traditional lithium-ion batteries. This compound may contribute to the development of solid polymer electrolytes (SPEs), which are crucial for the performance of SSLMBs .
Polymer Electrolytes for Lithium-Ion Batteries
The compound may play a role in enhancing the properties of polymer electrolytes for lithium-ion batteries (LIBs). A good electrolyte in LIBs exhibits high lithium-ion diffusion between electrodes, low resistance during cycling, high capacity retention, and excellent cycle-life. The unique structure of this lithium compound could influence the physicochemical and electrochemical properties of polymer electrolytes .
Energy Storage Device Enhancement
In the realm of energy storage devices, Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate might be used to improve the efficiency of devices by impacting the thermal, electrical, and mechanical properties of the electrolytes used within these systems. Its application could lead to the development of batteries with higher specific capacitance and energy density .
Advanced Robotics and Drone Technology
The compound’s potential to improve energy storage systems could extend to advanced robotics and drones. These applications require batteries that are not only high-performing in terms of energy density and safety but also lightweight and compact. The compound could contribute to the development of next-generation batteries that meet these stringent requirements .
Electrochemical Stability in Battery Systems
Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate: might enhance the chemical and electrochemical stabilities of lithium metal in battery systems. This improvement is crucial for the longevity and safety of batteries, particularly in applications where battery failure poses significant risks .
Development of Innovative Electrolyte Materials
Finally, this lithium compound could be integral in the search for innovative electrolyte materials. As the demand for rechargeable high-energy batteries grows, particularly for electric vehicles and sustainable energy consumption, new materials that can offer improved performance and safety are in high demand. This compound’s unique properties could be key in meeting these challenges .
特性
IUPAC Name |
lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.Li/c1-6(7-2-3-7)11-10-12-8(5-15-10)4-9(13)14;/h5-7H,2-4H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLVZVBPDCREHR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1CC1)NC2=NC(=CS2)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-{2-[(1-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

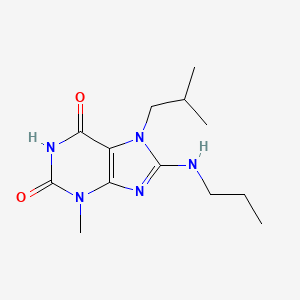
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2902543.png)
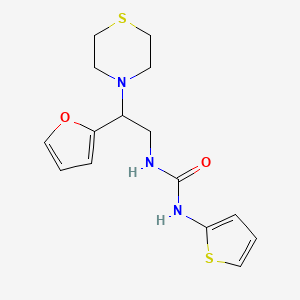
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902547.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2902549.png)
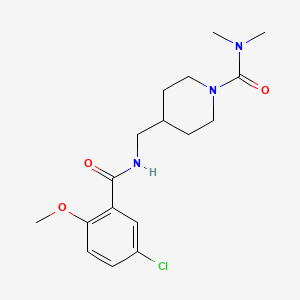

![5-(4-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902555.png)
